![molecular formula C10H11N3O B1392827 [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine CAS No. 1269285-99-5](/img/structure/B1392827.png)
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
Overview
Description
“[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The 1H NMR spectrum of a related compound shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Chemical Reactions Analysis
Pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities . The result revealed that some compounds displayed superior antipromastigote activity .
Physical And Chemical Properties Analysis
The physical properties of a related compound, a light yellow solid, were reported with a yield of 80% and a melting point of 93–96°C . The 1H NMR spectrum of the compound in DMSO-d6 shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and its derivatives have been synthesized for biological activity studies. For instance, certain pyrazole derivatives demonstrated significant antibacterial activities against a range of bacterial strains (Rai et al., 2009).
Synthesis of Amine-Treated Polymers
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including aromatic amines like [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, to improve their swelling characteristics and thermal stability, hinting at potential medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Reductive Amination
The compound has been used in the reductive amination of aldehydes and ketones, showcasing its role in the synthesis of secondary amines, vital intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial and Antifungal Activities
Compounds containing the methoxy group, like [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine, have been synthesized and shown to exhibit high antimicrobial activity, making them promising candidates for medical applications (Kumar et al., 2012).
Molecular Docking and Quantum Chemical Calculations
The structure and spectroscopic data of the compound have been analyzed through DFT calculations, with biological effects predicted based on molecular docking results, highlighting its potential in bioactive molecule development (Viji et al., 2020).
Potential in Polymer Science and Material Engineering
- Modification of Hydrogels: Modification of hydrogels through condensation with [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine and similar compounds enhances the material's properties, such as swelling behavior and thermal stability, indicating its potential in developing advanced materials for various applications (Aly & El-Mohdy, 2015).
Exploratory Studies in Chemistry
Reductive Amination and Synthesis of Amines
The use of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine in the synthesis of secondary amines via reductive amination underlines its importance in the synthesis of biologically active molecules and intermediates for pharmaceuticals (Bawa, Ahmad, & Kumar, 2009).
Molecular Docking for Predicting Biological Activity
The compound's structure and properties have been analyzed via quantum chemical calculations, and its potential biological effects have been predicted through molecular docking, suggesting its utility in drug design and other biological applications (Viji et al., 2020).
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
5-amino-pyrazoles have been shown to undergo reactions with α, β -unsaturated compounds, providing access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine might interact with its targets through similar mechanisms, leading to changes in the cellular environment.
Biochemical Pathways
Given the broad range of biological activities associated with 5-amino-pyrazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects on cellular processes.
Result of Action
Related compounds, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine might have similar effects.
Future Directions
Pyrazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They have been found to be cytotoxic on several human cell lines , and several drugs that contain pyrazoles in their structure have been approved for the treatment of different types of cancer . These studies suggest that pyrazole derivatives, including “[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine”, could have promising future applications in drug discovery .
properties
IUPAC Name |
2-methoxy-5-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLCTZHKKULHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



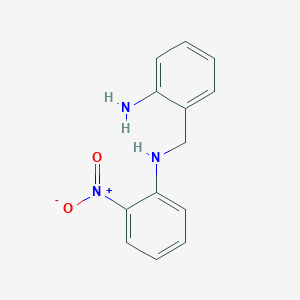
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

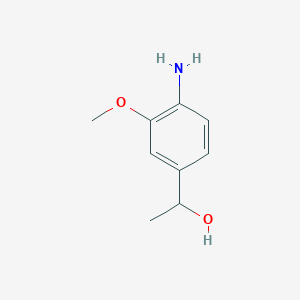
![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
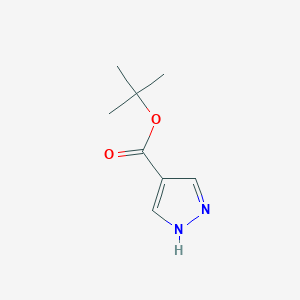
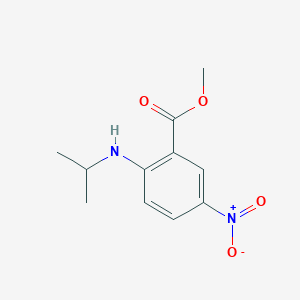
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
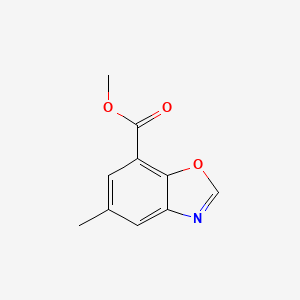


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
